Cytidine-5'-triphosphate disodium salt
Overview
Description
Cytidine-5’-triphosphate disodium salt is a nucleoside triphosphate with a pyrimidine ring, which is present in RNA. It is a high-energy molecule similar to adenosine triphosphate and plays a crucial role in various biochemical processes, including RNA synthesis and phospholipid metabolism .
Preparation Methods
Cytidine-5’-triphosphate disodium salt can be synthesized through enzymatic phosphorylation of cytidine-5’-monophosphate. This process involves the use of specific enzymes that facilitate the addition of phosphate groups to cytidine-5’-monophosphate, resulting in the formation of cytidine-5’-triphosphate . Industrial production methods often involve large-scale enzymatic reactions to produce the compound in significant quantities .
Chemical Reactions Analysis
Cytidine-5’-triphosphate disodium salt undergoes various chemical reactions, including:
Phosphorylation: It acts as a substrate for RNA polymerases during RNA synthesis.
Formation of Phosphatidylcholine: It reacts with phosphocholine to produce CDP-choline and diphosphate.
Glycosylation: It acts as a coenzyme in protein glycosylation.
Common reagents used in these reactions include phosphocholine and specific enzymes like CTP:phosphocholine cytidylyltransferase. The major products formed from these reactions include RNA, CDP-choline, and glycosylated proteins .
Scientific Research Applications
Cytidine-5’-triphosphate disodium salt has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of RNA and as a coenzyme in various biochemical reactions.
Biology: It plays a role in pyrimidine biosynthesis and acts as a high-energy molecule in cellular processes.
Medicine: It is involved in the synthesis of phospholipids, which are essential components of cell membranes.
Mechanism of Action
Cytidine-5’-triphosphate disodium salt exerts its effects by acting as a high-energy molecule and a coenzyme in various biochemical reactions. It prevents the action of aspartate carbamoyltransferase, an enzyme involved in pyrimidine biosynthesis . It also participates in glycerophospholipid biosynthesis and protein glycosylation .
Comparison with Similar Compounds
Cytidine-5’-triphosphate disodium salt is similar to other nucleoside triphosphates like adenosine triphosphate, guanosine triphosphate, and uridine triphosphate. its unique role in pyrimidine biosynthesis and its specific interactions with enzymes like CTP:phosphocholine cytidylyltransferase distinguish it from other nucleoside triphosphates .
Similar Compounds
- Adenosine triphosphate
- Guanosine triphosphate
- Uridine triphosphate
Properties
IUPAC Name |
disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQMDTRPCFJJND-WFIJOQBCSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3Na2O14P3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501036110 | |
Record name | Cytidine 5'-triphosphate disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501036110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36051-68-0 | |
Record name | Cytidine 5'-triphosphate disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501036110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cytidine 5'-(disodium dihydrogen triphosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.031 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.